1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol, also known as 4-chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine, is a chemical compound with the molecular formula and a molecular weight of 213.66 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry.
Classification: The compound is classified as a pyrimidine derivative and specifically falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol can be achieved through several methods. One common approach involves the following steps:
This method streamlines the synthetic sequence, allowing for efficient production of various analogues.
The molecular structure of 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol can be described as follows:
COC1CCN(C1)C2=CC(=NC=N2)Cl
NAFIJYRJZVCLKV-UHFFFAOYSA-N
These structural features contribute to its chemical reactivity and potential biological activity.
1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol can participate in various chemical reactions typical for pyrimidine derivatives:
These reactions enhance the compound's utility in synthetic organic chemistry.
The mechanism of action for compounds like 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol typically involves interaction with specific biological targets such as enzymes or receptors:
The precise mechanism would depend on the specific biological context and target.
The physical and chemical properties of 1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol include:
These properties are essential for determining its handling and application in laboratory settings.
1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol has potential applications in various scientific fields:
The ongoing research into its structure–activity relationships continues to reveal its potential in therapeutic applications .
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2